molecular formula C7H8N2O B116534 2-Aminobenzamide CAS No. 88-68-6

2-Aminobenzamide

Cat. No.: B116534
CAS No.: 88-68-6
M. Wt: 136.15 g/mol
InChI Key: PXBFMLJZNCDSMP-UHFFFAOYSA-N
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Description

2-Aminobenzamide, also known as this compound, is an organic compound with the molecular formula C7H8N2O. It is a derivative of anthranilic acid and is characterized by the presence of an amide group attached to the benzene ring. This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Anthranilamide is a versatile compound that interacts with multiple targets. It has been found to exhibit antiproliferative activity against a variety of cancer cell lines, including glioblastoma, pancreatic adenocarcinoma, colorectal carcinoma, lung carcinoma, and various types of leukemia . Additionally, it has demonstrated antiviral activity against human coronaviruses and HIV-1 . It also inhibits biofilm formation in certain bacterial strains .

Mode of Action

Anthranilamide interacts with its targets in different ways depending on the biological context. In cancer cells, it suppresses proliferation and promotes apoptosis . As an antiviral agent, it exerts a direct influence on the viral envelope, which can inhibit the ability of viruses to infect host cells . In the context of bacterial biofilms, it disrupts the formation of these protective structures without affecting bacterial growth .

Biochemical Pathways

Anthranilamide’s effects on biochemical pathways are diverse and depend on the specific target. In cancer cells, it can affect pathways related to cell proliferation, apoptosis, angiogenesis, and cell migration . In the context of viral infections, it likely interferes with the pathways viruses use to enter and replicate within host cells .

Pharmacokinetics

The effectiveness of anthranilamide in various biological screenings suggests that it has sufficient bioavailability to interact with its targets .

Result of Action

The results of anthranilamide’s action are context-dependent. In cancer cells, it can lead to decreased viability and increased apoptosis . In viral infections, it can inhibit viral replication and prevent the onset of disease . In bacterial biofilms, it can disrupt the biofilm structure, potentially making the bacteria more susceptible to immune responses or other treatments .

Action Environment

The environment can influence the action of anthranilamide. For instance, the compound’s antiviral and antibacterial activities might be affected by factors such as pH, temperature, and the presence of other substances . Furthermore, the cultivation environment of rice has been suggested to influence the effectiveness of anthranilamide produced by Streptomyces spp. in controlling bacterial blight .

Biochemical Analysis

Biochemical Properties

Anthranilamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms the basis for the design and synthesis of novel amide-type hybrid molecules based on anthranilic acid and quinoline or β-carboline heterocyclic scaffolds .

Cellular Effects

Anthranilamide has been found to have a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, anthranilamides with chloroquine core and halogenated anthranilic acid were the most active agents toward diverse cancer cell lines .

Molecular Mechanism

Anthranilamide exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, anthranilamides with PQ core inhibited HIV-1 with EC50 values of 9.3 and 14.1 µM, respectively .

Temporal Effects in Laboratory Settings

The effects of Anthranilamide change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Anthranilamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Anthranilamide is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Anthranilamide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Anthranilamide and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminobenzamide can be synthesized through several methods. One common approach involves the reaction of anthranilic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. This reaction typically occurs under reflux conditions, resulting in the formation of anthranilamide.

Industrial Production Methods: In industrial settings, anthranilamide is often produced through the catalytic hydrogenation of nitrobenzamide. This process involves the reduction of nitrobenzamide using hydrogen gas in the presence of a metal catalyst such as palladium or platinum. The reaction is carried out under high pressure and temperature to achieve high yields of anthranilamide.

Chemical Reactions Analysis

Types of Reactions: 2-Aminobenzamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form anthranilic acid or other oxidized derivatives.

    Reduction: Reduction of anthranilamide can yield compounds such as 2-aminobenzyl alcohol.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.

Major Products Formed:

    Oxidation: Anthranilic acid, quinazoline derivatives.

    Reduction: 2-aminobenzyl alcohol, aniline derivatives.

    Substitution: Various substituted benzamides and related compounds.

Scientific Research Applications

2-Aminobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound derivatives have shown potential as antimicrobial and antiviral agents. They are also used in the study of enzyme inhibitors and receptor ligands.

    Medicine: this compound-based compounds are investigated for their anticancer, anti-inflammatory, and analgesic properties.

    Industry: It is used in the production of dyes, pigments, and polymers. This compound is also employed as an intermediate in the synthesis of insecticides and herbicides.

Comparison with Similar Compounds

2-Aminobenzamide can be compared with other similar compounds, such as:

    Anthranilic Acid: Both compounds share a common benzene ring structure, but anthranilic acid has a carboxylic acid group instead of an amide group.

    Benzamide: Similar to anthranilamide, benzamide has an amide group attached to the benzene ring, but it lacks the amino group present in anthranilamide.

    Quinazoline Derivatives: These compounds are structurally related to anthranilamide and exhibit similar biological activities, such as anticancer and antimicrobial properties.

Uniqueness: this compound’s uniqueness lies in its versatile chemical reactivity and wide range of applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-aminobenzamide
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InChI

InChI=1S/C7H8N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10)
Source PubChem
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InChI Key

PXBFMLJZNCDSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8N2O
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DSSTOX Substance ID

DTXSID2021789
Record name 2-Aminobenzamide
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Molecular Weight

136.15 g/mol
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Physical Description

Solid; [HSDB] Light brown crystalline powder; [Alfa Aesar MSDS], Solid
Record name 2-Aminobenzamide
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Boiling Point

300 °C
Record name 2-AMINOBENZAMIDE
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Solubility

>20.4 [ug/mL] (The mean of the results at pH 7.4), Soluble in ethanol; very soluble in ethyl ether, benzene; very soluble in ethyl acetate
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Vapor Pressure

0.0000263 [mmHg]
Record name 2-Aminobenzamide
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Mechanism of Action

ADP-ribose synthesis inhibitor
Record name 2-AMINOBENZAMIDE
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Color/Form

LEAFLETS FROM CHLOROFORM OR WATER

CAS No.

88-68-6
Record name Anthranilamide
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Record name Benzamide, 2-amino-
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Melting Point

110 °C (decomposes), 109 - 111.5 °C
Record name 2-AMINOBENZAMIDE
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Record name 2-Aminobenzamide
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Synthesis routes and methods I

Procedure details

prakt. Chem., [2], 30 (1884), 467 et seq., and J. org. Chem., 13 (1948), 347 et seq. and 24 (1959), 1,214 et seq. disclose that isatoic anhydride reacts with aqueous ammonia to give anthranilamide and o-ureidobenzoic acid. The reaction of 5,7-dichloroisatoic anhydride with ammonia gives 6,8-dichlorobenzoyleneurea (J. org. Chem., 3 (1938), 414 et seq., and 12 (1947), 743 et seq.), whilst other chlorine-substituted isatoic anhydrides give only moderate yields of chlorinated anthranilamides (J. Org. Chem., 26 (1961), 613 et seq.).
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Synthesis routes and methods II

Procedure details

Methyl 5-chloro-2-nitrobenzoate (1) is reacted with an appropriately-substituted phenol (2) and base such as potassium carbonate in a solvent such as NMP to form the corresponding phenoxy-2-nitro-benzoic acid methyl ester (3). Compound (3) is hydrolyzed upon treatment with basic solution such as NaOH in water/MeOH to provide benzoic acid (4). Benzoic acid (4) is treated with thionyl chloride in solvent such as DMF to provide an intermediate acid chloride, which upon treatment with NH4OH in solvent such as THF provides benzamide (5). The nitro-benzamide (5) can be hydrogenated in solvent such as EtOH to provide amino-benzamide (6).
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Synthesis routes and methods III

Procedure details

Concentrated hydrochloric acid (140μL) was added to a solution of the nitrobenzamide, V.3 (147 mg, 0.30 mmol) in methanol (2 ml). Iron (72 mg) was added and the reaction mixture was heated to 80° C. for 2 hours, before cooling. The reaction mixture was basified (saturated sodium carbonate solution), extracted into ethyl acetate, dried over magnesium sulphate and the solvent removed in vacuo to yield an off-white solid which was purified using flash chromatography(ethyl acetate) to yield the desired 2-aminobenzamide, VI.3 (47 mg, 34%).
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140 μL
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72 mg
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Synthesis routes and methods IV

Procedure details

The appropriate 2-nitrobenzoic acid was initially reacted in analogy to general methods 2 and 5 with the particular amine to give a 2-nitrobenzamide. Subsequently, 4 mmol of the 2-nitrobenzamide were hydrogenated in 50 ml of THF and 50 ml of methanol in the presence of a spatula tip of 10% palladium on carbon at RT under atmospheric pressure. The catalyst was filtered off with suction, the reaction mixture was concentrated, and the appropriate 2-aminobenzamide was obtained.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Aminobenzamide
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Reactant of Route 4
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Reactant of Route 5
2-Aminobenzamide
Reactant of Route 6
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2-Aminobenzamide

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